rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

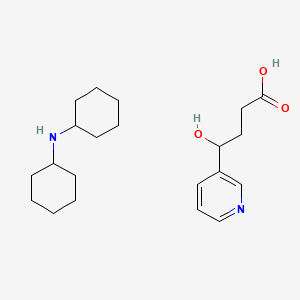

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt: is a chemical compound with the molecular formula C21H34N2O3 and a molecular weight of 362.51 . It is commonly used as a reference material in forensic and toxicology studies, particularly in the analysis of smoking-related substances .

Métodos De Preparación

The preparation of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves synthetic routes that typically include the reaction of 4-hydroxy-4-(3-pyridyl)butanoic acid with dicyclohexylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .

Análisis De Reacciones Químicas

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Overview

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt is a chemical compound with significant applications in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, making it a valuable compound for research and development.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry. It is utilized for the quantification and identification of related compounds, particularly in the analysis of nicotine and its metabolites. This application is crucial for developing accurate testing methods for smoking-related substances and ensuring the quality control of nicotine replacement therapies .

Biological Studies

In biological research, this compound is employed to study metabolic pathways involving nicotine. It helps researchers understand how nicotine affects various biological systems, including its influence on nicotinic acetylcholine receptors. This interaction is essential for exploring the physiological and biochemical effects of nicotine and its derivatives .

Pharmacokinetics and Pharmacodynamics

The compound is also significant in pharmacological studies, particularly concerning the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (the effects of the drug on the body) of nicotine-related compounds. It aids in understanding how these substances affect human health, especially in contexts related to smoking cessation therapies .

Industrial Applications

In the industry, this compound plays a role in quality control and validation processes for products associated with smoking cessation and nicotine replacement therapies. Its ability to serve as a standard reference material ensures that products meet safety and efficacy standards before reaching consumers .

Case Studies

While specific case studies focusing solely on this compound may be limited, its use in broader research contexts is evident:

- A study assessing urinary metabolites of nicotine highlighted the importance of this compound in understanding cognitive impairment associated with nicotine use. This research underscores its relevance in clinical assessments related to smoking cessation .

- Another investigation into metabolic pathways utilized this compound to explore its effects on various physiological parameters, demonstrating its utility in comprehensive health assessments related to tobacco use .

Mecanismo De Acción

The mechanism of action of rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt involves its interaction with specific molecular targets and pathways. It is known to affect nicotinic acetylcholine receptors, influencing neurotransmitter release and signal transduction processes. This interaction can lead to various physiological and biochemical effects, making it a valuable compound for studying the effects of nicotine and related substances .

Comparación Con Compuestos Similares

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt can be compared with other similar compounds such as:

4-Hydroxy-4-(3-pyridyl)butanoic Acid: The free acid form without the dicyclohexylamine salt.

4-Hydroxy-4-(3-pyridyl)butanoic-d3 Acid Dicyclohexylamine Salt: A deuterated form used in isotope labeling studies.

Nicotine and related compounds: Other compounds in the same family used for similar research purposes.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.

Actividad Biológica

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt, often abbreviated as HyPyBut, is a compound of significant interest due to its role in the metabolism of nicotine and potential therapeutic applications. This article explores its biological activity, pharmacokinetics, and relevance in clinical research.

- Molecular Formula : C21H34N2O3

- Molecular Weight : 362.51 g/mol

- CAS Number : 1216491-66-5

- Appearance : White to off-white solid

- Solubility : Slightly soluble in dichloromethane, DMSO, and methanol

HyPyBut is primarily recognized as an intermediate in the mammalian metabolism of nicotine. It plays a crucial role in the detoxification pathways of nicotine-derived compounds, particularly in the formation of urinary metabolites that can serve as biomarkers for tobacco exposure.

Metabolic Pathway

The compound is involved in the conversion of nicotine into various metabolites, including:

- (S)-4-Hydroxy-4-(3-pyridyl)butanoic acid

- (R)-4-Hydroxy-4-(3-pyridyl)butanoic acid

Studies have shown that the levels of these metabolites vary significantly between smokers and non-smokers, indicating their potential use as biomarkers for nicotine exposure and metabolic activation of tobacco-specific carcinogens .

Pharmacological Studies

Recent research has highlighted the pharmacological implications of HyPyBut, particularly its effects on metabolic processes and potential therapeutic applications.

Case Studies

-

Nicotine Metabolism :

A study involving urine samples from smokers demonstrated that mean levels of (S)-hydroxy acid were significantly higher during active smoking compared to when using nicotine patches. This suggests that HyPyBut could be a reliable biomarker for assessing tobacco exposure and metabolic activation of carcinogens . -

Clinical Cohorts :

In a cohort study aimed at understanding ageing-related disorders, HyPyBut was included among various metabolites analyzed to assess lifestyle and environmental factors affecting health outcomes. The study utilized comprehensive biochemical analyses to correlate metabolite levels with health indicators .

Biological Activity Summary Table

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;4-hydroxy-4-pyridin-3-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNTZPDIWAFVTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.